Dapsone N-beta-D-Glucuronide Sodium Salt
CAS No.:
Cat. No.: VC18528270
Molecular Formula: C18H19N2NaO8S
Molecular Weight: 446.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19N2NaO8S |
|---|---|
| Molecular Weight | 446.4 g/mol |
| IUPAC Name | sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate |
| Standard InChI | InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1 |
| Standard InChI Key | VWMSHVANJJMJPO-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Introduction
Chemical and Structural Characteristics
Dapsone N-β-D-Glucuronide Sodium Salt is a glucuronide conjugate formed via phase II metabolism of dapsone. Its molecular formula is C₁₈H₁₉N₂NaO₈S, with a molecular weight of 446.41 g/mol . The IUPAC name, sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate, reflects its structural complexity, featuring a glucuronic acid moiety linked to the parent dapsone molecule through an N-β-glycosidic bond . The sodium salt form enhances solubility, facilitating renal excretion .
Key Structural Features:
-
Sulfonamide Core: Retains the antibacterial pharmacophore of dapsone.
-
Glucuronic Acid Moiety: Introduces polar groups (-COOH, -OH) to increase hydrophilicity.
-
Sodium Counterion: Stabilizes the carboxylate group, improving aqueous solubility.
Mechanism of Action and Pharmacokinetics
Biochemical Targets
Dapsone N-β-D-Glucuronide Sodium Salt itself is pharmacologically inactive but provides critical insights into dapsone’s metabolism. The parent compound, dapsone, inhibits dihydropteroate synthetase (DHPS), a key enzyme in bacterial folate synthesis . By competing with para-aminobenzoic acid (PABA), dapsone blocks dihydrofolic acid production, starving bacteria of essential nucleic acids .
Metabolic Pathways
-
Phase I Metabolism: Dapsone undergoes hydroxylation via CYP2E1, forming hydroxylamine intermediates .
-
Phase II Metabolism: UDP-glucuronosyltransferases (UGTs) conjugate the hydroxylated metabolite with glucuronic acid, yielding the water-soluble N-β-D-glucuronide .
-
Excretion: Renal clearance of the glucuronide accounts for 70–80% of dapsone elimination .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Plasma Half-life (Dapsone) | 28 hours (range: 10–50 hours) |
| Protein Binding | 70–90% (dapsone) |
| Metabolic Enzymes | CYP2E1, UGT1A1/1A4 |
| Clearance Route | Primarily renal |
Research Applications
Drug Metabolism Studies
Dapsone N-β-D-Glucuronide Sodium Salt is a model compound for investigating glucuronidation kinetics and enzyme specificity. Studies utilize it to:
-
Assess interspecies metabolic differences in preclinical models .
-
Develop high-performance liquid chromatography (HPLC) methods for quantifying dapsone and its metabolites in plasma and urine .
Toxicological Assessments
The compound’s instability in solution necessitates careful handling in toxicokinetic studies. Degradation products, such as aglycone dapsone, may confound results, emphasizing the need for stabilized analytical protocols .
Clinical Relevance
Therapeutic Monitoring
Measuring dapsone and its glucuronide metabolite in urine aids in:
-
Optimizing dosing regimens for leprosy and dermatitis herpetiformis .
-
Identifying patients with impaired glucuronidation capacity (e.g., UGT polymorphisms) .
Adverse Effect Mitigation
Dapsone’s toxicity (e.g., methemoglobinemia, hemolysis) correlates with hydroxylamine metabolite accumulation. Enhanced glucuronidation reduces reactive intermediate levels, underscoring the protective role of UGT activity .
Synthesis and Analytical Methods
Synthetic Routes
-
Enzymatic Synthesis: Incubate dapsone with uridine diphosphate glucuronic acid (UDPGA) and recombinant UGTs .
-
Chemical Synthesis: React dapsone with glucuronic acid derivatives under alkaline conditions .
Analytical Techniques
| Method | Application |
|---|---|
| LC-MS/MS | Quantification in biological matrices |
| NMR Spectroscopy | Structural confirmation |
| Stability-Indicating HPLC | Purity assessment |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume